molecular formula C18H17NO5 B14357952 3-(2,4-Dimethoxyphenyl)-4-hydroxy-7-methoxyquinolin-2(1H)-one CAS No. 92741-83-8

3-(2,4-Dimethoxyphenyl)-4-hydroxy-7-methoxyquinolin-2(1H)-one

Cat. No.: B14357952
CAS No.: 92741-83-8
M. Wt: 327.3 g/mol
InChI Key: CXSKMGPUWPISIK-UHFFFAOYSA-N
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Description

3-(2,4-Dimethoxyphenyl)-4-hydroxy-7-methoxyquinolin-2(1H)-one is a complex organic compound that belongs to the quinolinone family. This compound is characterized by its unique structure, which includes a quinolinone core substituted with methoxy and hydroxy groups. The presence of these functional groups imparts distinct chemical properties and potential biological activities to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Dimethoxyphenyl)-4-hydroxy-7-methoxyquinolin-2(1H)-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinolinone core, followed by the introduction of the methoxy and hydroxy substituents. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency, cost-effectiveness, and safety. The use of continuous flow reactors, automated synthesis systems, and advanced purification techniques are common in industrial production to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dimethoxyphenyl)-4-hydroxy-7-methoxyquinolin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the quinolinone core, leading to the formation of reduced quinolinone derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides, acyl chlorides, and various nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinone derivatives with higher oxidation states, while substitution reactions can introduce new functional groups, enhancing the compound’s chemical diversity.

Scientific Research Applications

3-(2,4-Dimethoxyphenyl)-4-hydroxy-7-methoxyquinolin-2(1H)-one has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound’s unique chemical properties make it valuable in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2,4-Dimethoxyphenyl)-4-hydroxy-7-methoxyquinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, modulating their activity. The presence of methoxy and hydroxy groups can influence its binding affinity and specificity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(3,4-Dimethoxyphenyl)propionic acid: This compound shares the dimethoxyphenyl group but differs in its core structure.

    3,4-Dimethoxyphenylacetone: Another compound with a similar aromatic ring but different functional groups and core structure.

Uniqueness

3-(2,4-Dimethoxyphenyl)-4-hydroxy-7-methoxyquinolin-2(1H)-one is unique due to its specific combination of functional groups and the quinolinone core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

92741-83-8

Molecular Formula

C18H17NO5

Molecular Weight

327.3 g/mol

IUPAC Name

3-(2,4-dimethoxyphenyl)-4-hydroxy-7-methoxy-1H-quinolin-2-one

InChI

InChI=1S/C18H17NO5/c1-22-10-4-6-12-14(8-10)19-18(21)16(17(12)20)13-7-5-11(23-2)9-15(13)24-3/h4-9H,1-3H3,(H2,19,20,21)

InChI Key

CXSKMGPUWPISIK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=C(C(=O)N2)C3=C(C=C(C=C3)OC)OC)O

Origin of Product

United States

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